Valylhistidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. It has been studied for its unique reactivity with glucose and its potential applications in various fields, including pharmacology and biochemistry. The interaction of Val-His with glucose has been shown to result in the formation of glucosylvalylhistidine (Glc-Val-His), a compound with implications for understanding glycation processes and the development of therapeutic agents1.
The reaction between Val-His and glucose has been observed in a mixture of pyridine and acetic acid, leading to the formation of Glc-Val-His. This reaction results in a lowered pK of the alpha-amino group of the dipeptide, as indicated by changes in electrophoretic mobility. The reaction occurs at a pH of 6.2 and a temperature of 50 degrees Celsius, with a half-time of approximately 30 hours and a dissociation constant of about 0.3m. This suggests that the dipeptide can undergo glycation in conditions that are relatively mild and could be relevant to physiological processes. The properties of Glc-Val-His, including its chromatographic and electrophoretic behavior, align with those of substances released from the N-terminus of the beta-chains of haemoglobin A(Ic), which is significant for understanding the glycation of haemoglobin in the presence of blood glucose1.
In the field of pharmacology, Val-His has been utilized in the development of prodrugs, such as valopicitabine (NM283). Valopicitabine is the 3'-O-l-valinyl ester derivative of 2'-C-methylcytidine, a ribonucleoside analogue that exhibits potent antiviral activity against RNA viruses, including hepatitis C virus (HCV). The synthesis of valopicitabine was motivated by the need to improve the oral bioavailability of 2'-C-methylcytidine. The pharmacokinetic studies of valopicitabine have demonstrated its efficiency as a prodrug, with improved pharmacokinetic parameters compared to its parent nucleoside analogue. This highlights the potential of Val-His derivatives in enhancing the delivery and efficacy of therapeutic agents2.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9